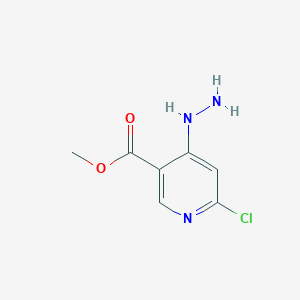

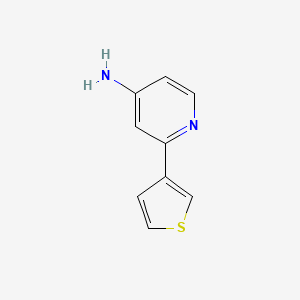

2-(Thiophen-3-yl)pyridin-4-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative can then react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative . This compound can be used as a key intermediate for the synthesis of other targets .Molecular Structure Analysis

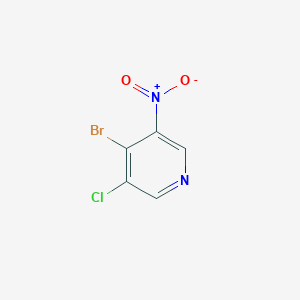

The molecular structure of “2-(Thiophen-3-yl)pyridin-4-amine” is represented by the linear formula C9H8N2S . The InChI code for this compound is 1S/C9H8N2S/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H, (H2,10,11) .Chemical Reactions Analysis

The chemical reactions involving “2-(Thiophen-3-yl)pyridin-4-amine” and similar compounds often involve cyclization processes . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis

“2-(Thiophen-3-yl)pyridin-4-amine” is a solid at room temperature . It has a molecular weight of 176.24 . The compound should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación

Synthesis of Anti-inflammatory and Antioxidant Derivatives

“2-(Thiophen-3-yl)pyridin-4-amine” serves as a precursor in the synthesis of various heterocyclic compounds that exhibit significant anti-inflammatory and antioxidant activities. The compound can be transformed into pyrimidine-2-thiol, pyrazole, and pyran derivatives, which have been shown to possess potent anti-inflammatory properties both in vitro and in vivo, as well as promising antioxidant capabilities against free radicals .

Dye-Sensitized Solar Cells (DSSCs)

In the field of renewable energy, particularly in the development of dye-sensitized solar cells, “2-(Thiophen-3-yl)pyridin-4-amine” derivatives act as donor groups. These derivatives, when used as part of donor-π-acceptor dyes, contribute to the enhancement of photovoltaic performance due to their favorable electronic properties, such as lower energy gaps and higher light harvesting efficiency .

Antitumor Activity

The compound’s derivatives have been explored for their potential antitumor effects. By inducing morphological and nuclear changes in tumor cells, these derivatives demonstrate a promising avenue for the development of new chemotherapeutic agents .

Anti-fibrosis Activity

“2-(Thiophen-3-yl)pyridin-4-amine” has been utilized in the synthesis of compounds that show better anti-fibrosis activity than some existing drugs. This application is particularly relevant in the treatment of fibrotic diseases, where the compound’s derivatives can inhibit the proliferation of fibrotic cells .

Chemotherapeutic Dietary Compounds

The thiophene moiety present in “2-(Thiophen-3-yl)pyridin-4-amine” is found in a large number of bioactive molecules with diverse biological activities. It has been identified as a target in the daily diet for its favorable chemotherapeutic properties, including anti-proliferative activity .

Development of Antimicrobial Agents

Derivatives of “2-(Thiophen-3-yl)pyridin-4-amine” are being studied for their antimicrobial properties. The compound’s structure allows for the synthesis of molecules that can potentially serve as effective agents against various microbial infections .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit the activity of certain enzymes, such as cytochrome c peroxidase .

Mode of Action

It’s suggested that similar compounds may interact with their targets through electron transfer . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Related compounds have been found to exhibit antioxidant activity, suggesting that they may interact with pathways involved in oxidative stress .

Pharmacokinetics

The compound’s molecular weight (17624 g/mol) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Related compounds have been found to exhibit antioxidant activity, suggesting that they may protect cells from oxidative damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Thiophen-3-yl)pyridin-4-amine. For instance, fluorescence quenching studies of similar compounds have shown that factors such as temperature, viscosity, and solvent polarity can affect their interactions with other molecules .

Safety and Hazards

The safety information for “2-(Thiophen-3-yl)pyridin-4-amine” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

The future directions for “2-(Thiophen-3-yl)pyridin-4-amine” and similar compounds could involve further exploration of their biological activities. For example, some compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Further studies could focus on developing these compounds as novel anti-fibrotic drugs .

Propiedades

IUPAC Name |

2-thiophen-3-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-1-3-11-9(5-8)7-2-4-12-6-7/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOCPZFEVHWVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-3-yl)pyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1440127.png)

![2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1440130.png)

![[1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1440140.png)

![2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1440141.png)